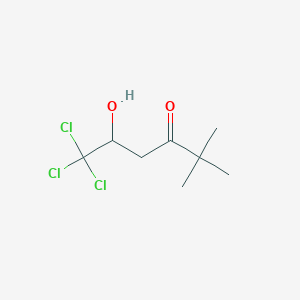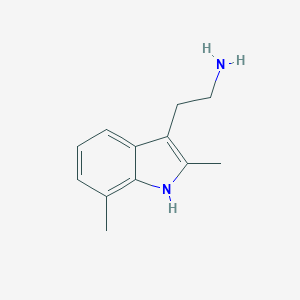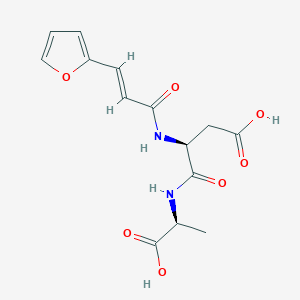![molecular formula C14H28N2O2 B185968 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide CAS No. 5441-76-9](/img/structure/B185968.png)
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide, also known as etomidate, is a medication that is commonly used as an anesthetic agent in medical procedures. Etomidate is a type of imidazole-based anesthetic that works by binding to the GABA-A receptors in the brain, which results in the inhibition of neuronal activity.
Wirkmechanismus
Etomidate works by binding to the GABA-A receptors in the brain, which results in the inhibition of neuronal activity. This leads to a state of unconsciousness and loss of sensation. Etomidate has a rapid onset of action and a short duration of effect, making it an ideal anesthetic agent for short medical procedures.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects on the body. It decreases the activity of the sympathetic nervous system, which results in a decrease in heart rate and blood pressure. Etomidate also decreases the activity of the respiratory system, which can result in respiratory depression. In addition, 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide can cause nausea, vomiting, and pain at the injection site.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, which makes it ideal for short medical procedures and research studies. Etomidate is also relatively safe and has a low risk of causing adverse effects. However, one of the limitations of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide is that it can cause respiratory depression, which can be dangerous in some cases.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide. One area of research is the development of new anesthetic agents that have fewer side effects and are more effective than 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide. Another area of research is the investigation of the long-term effects of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide on the brain and the nervous system. Finally, there is a need for more research on the use of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide in specific patient populations, such as elderly patients and patients with underlying medical conditions.
Synthesemethoden
The synthesis of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide involves several steps, including the reaction of ethyl acetoacetate with diethylamine, followed by the reaction of the resulting product with 2-bromoethylamine hydrobromide. The final step involves the reaction of the resulting product with a mixture of sodium hydroxide and 2-ethylbutyryl chloride, which results in the formation of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied in scientific research, particularly in the field of anesthesia. It has been used in various medical procedures, including surgery, electroconvulsive therapy, and endotracheal intubation. Etomidate is also used in research studies to investigate the effects of anesthetics on the brain and the nervous system.
Eigenschaften
CAS-Nummer |
5441-76-9 |
|---|---|
Produktname |
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide |
Molekularformel |
C14H28N2O2 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide |
InChI |
InChI=1S/C14H28N2O2/c1-5-11(6-2)13(17)15-9-10-16-14(18)12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
YABMFQPTRFLMRD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NCCNC(=O)C(CC)CC |
Kanonische SMILES |
CCC(CC)C(=O)NCCNC(=O)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)







